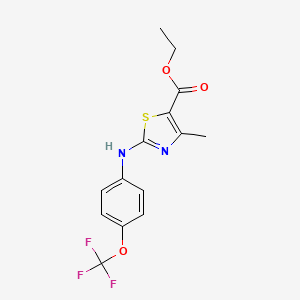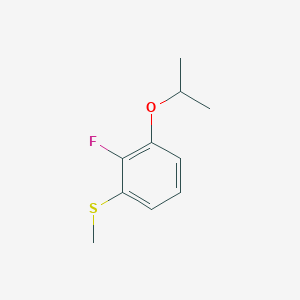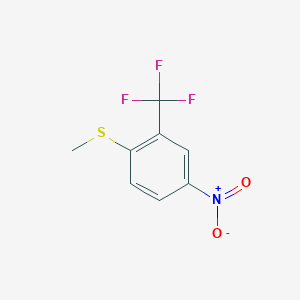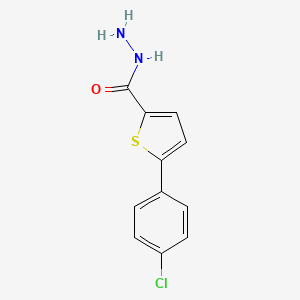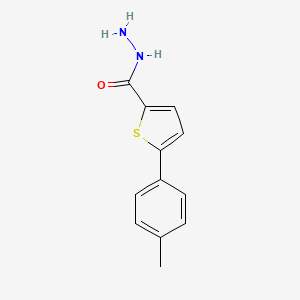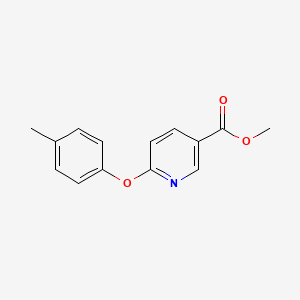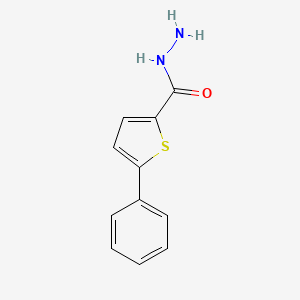
5-Phenylthiophene-2-carbohydrazide
描述
5-Phenylthiophene-2-carbohydrazide is a chemical compound with the linear formula C11H10N2OS . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions . For instance, a study discusses the synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling . Another study describes the synthesis of a novel small-molecule amide tautomer under microwave radiation (MW) conditions .
科学研究应用
5-Phenylthiophene-2-carbohydrazide has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, this compound has been used as a starting material for the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antiviral agents. In organic synthesis, this compound has been used as a precursor for the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. In catalysis, this compound has been used as a catalyst for a variety of reactions, including the Baeyer-Villiger oxidation and the hydrolytic kinetic resolution of epoxides.
作用机制
Target of Action
The primary targets of 5-Phenylthiophene-2-carbohydrazide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Understanding these effects requires extensive research, including in vitro and in vivo studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound .
实验室实验的优点和局限性
The main advantages of using 5-Phenylthiophene-2-carbohydrazide in laboratory experiments are its low cost and ease of synthesis. Additionally, this compound can be used as a precursor for the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. However, this compound has some limitations, such as its low solubility in water and its tendency to form dimers. Additionally, this compound can be toxic in high concentrations and can cause skin irritation.
未来方向
There are a variety of potential future directions for 5-Phenylthiophene-2-carbohydrazide research. These include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in medicinal chemistry, organic synthesis, and catalysis. Additionally, research into the development of new and improved synthesis methods for this compound could lead to the discovery of more efficient and cost-effective methods for producing the compound. Finally, research into the development of new and improved applications for this compound could lead to the discovery of new and improved uses for the compound.
合成方法
5-Phenylthiophene-2-carbohydrazide can be synthesized in a variety of ways, including the Vilsmeier-Haack reaction, the Kolbe-Schmitt reaction, the Curtius rearrangement, and the Buchwald-Hartwig amination. The Vilsmeier-Haack reaction is the most commonly used method for the synthesis of this compound, and involves the reaction of a chloroformate ester with a thiophene-2-carboxylic acid. The reaction produces a chloromethylthiophene-2-carbohydrazide intermediate, which is then hydrolyzed to form this compound.
生化分析
Biochemical Properties
5-Phenylthiophene-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Studies have shown that this compound can interact with proteins involved in oxidative stress responses, potentially enhancing their antioxidant capabilities .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound can modulate the expression of genes involved in stress responses, apoptosis, and cell cycle regulation. It has been observed to affect the phosphorylation status of key signaling proteins, thereby influencing downstream signaling cascades. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain oxidases, thereby reducing oxidative stress. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has been observed to undergo degradation, which can influence its efficacy and activity. In in vitro studies, this compound has shown stability for several hours, but prolonged exposure can lead to its breakdown and reduced activity. In in vivo studies, the long-term effects of this compound on cellular function have been linked to its ability to modulate gene expression and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential role in regulating cellular metabolism and maintaining redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can influence its efficacy and toxicity, with higher accumulation in specific tissues potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
属性
IUPAC Name |
5-phenylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-13-11(14)10-7-6-9(15-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSGOOCLCFABLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488955 | |
| Record name | 5-Phenylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52172-51-7 | |
| Record name | 5-Phenylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)




